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molecular formula C12H9FINO3 B2784609 Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate CAS No. 228728-08-3

Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate

Cat. No. B2784609
M. Wt: 361.111
InChI Key: JQVAPMIKRHNFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283361B2

Procedure details

Diethyl 2-((2-fluoro-4-iodophenylamino)methylene)malonate (Intermediate 10, 13.45 g, 33.05 mmol) was placed in a 250 mL round bottom flask with Eaton's Reagent (55 mL, 0.29 mol) and aged while stirring at 90° C. for 4-5 days. The reaction was then cooled to 5° C. and was slowly quenched with saturated sodium carbonate solution (500 ml) at 10° C. to form a clumpy brownish-yellow solid. The precipitate was vacuum filtered and washed with water (300 ml). The collected solid was dried under vacuum at 50° C. for 16 h, resulting in 10.7 g (90%) of light tan solid.
Name
Diethyl 2-((2-fluoro-4-iodophenylamino)methylene)malonate
Quantity
13.45 g
Type
reactant
Reaction Step One
Name
Intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][CH:10]=[C:11]([C:17]([O:19]CC)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]2[C:3]=1[NH:9][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:17]2=[O:19] |f:1.2|

Inputs

Step One
Name
Diethyl 2-((2-fluoro-4-iodophenylamino)methylene)malonate
Quantity
13.45 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)NC=C(C(=O)OCC)C(=O)OCC
Name
Intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)NC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
55 mL
Type
reactant
Smiles
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring at 90° C. for 4-5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
was slowly quenched with saturated sodium carbonate solution (500 ml) at 10° C.
CUSTOM
Type
CUSTOM
Details
to form a clumpy brownish-yellow solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (300 ml)
CUSTOM
Type
CUSTOM
Details
The collected solid was dried under vacuum at 50° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
resulting in 10.7 g (90%) of light tan solid

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) d
Name
Type
Smiles
FC=1C=C(C=C2C(C(=CNC12)C(=O)OCC)=O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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